molecular formula C9H8OS B1602515 Benzo[b]thiophen-7-ylmethanol CAS No. 51830-53-6

Benzo[b]thiophen-7-ylmethanol

Cat. No.: B1602515
CAS No.: 51830-53-6
M. Wt: 164.23 g/mol
InChI Key: AQJJFNFAYMLSNA-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-7-ylmethanol is a heterocyclic organic compound that features a benzothiophene core with a methanol group attached to the seventh position. Benzothiophenes are known for their diverse biological activities and applications in medicinal chemistry, materials science, and organic synthesis. The presence of the methanol group enhances its reactivity and potential for further functionalization.

Mechanism of Action

Target of Action

Benzo[b]thiophen-7-ylmethanol and its derivatives have been found to interact with cannabinoid receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, appetite, and memory.

Mode of Action

It is known that the compound can bind to cannabinoid receptors, potentially influencing the signaling pathways associated with these receptors .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of physiological processes regulated by the endocannabinoid system. Some derivatives of Benzo[b]thiophen have shown potential anticancer effects , suggesting that this compound might also have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[b]thiophen-7-ylmethanol typically involves the functionalization of the benzothiophene core. One common method is the palladium-catalyzed cross-coupling reaction. For instance, a palladium(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene can be employed to introduce various substituents on the benzothiophene ring . The methanol group can then be introduced through subsequent reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions followed by functional group transformations. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzo[b]thiophen-7-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: Reduction reactions can convert the methanol group to a methyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products:

    Oxidation: Benzo[b]thiophen-7-carboxylic acid.

    Reduction: Benzo[b]thiophen-7-ylmethane.

    Substitution: Various substituted benzothiophenes depending on the reagents used.

Scientific Research Applications

Benzo[b]thiophen-7-ylmethanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Benzo[b]thiophene: The parent compound without the methanol group.

    Benzo[b]thiophen-2-ylmethanol: A similar compound with the methanol group at the second position.

    Benzo[b]thiophen-3-ylmethanol: A similar compound with the methanol group at the third position.

Uniqueness: Benzo[b]thiophen-7-ylmethanol is unique due to the specific positioning of the methanol group, which can significantly influence its chemical reactivity and biological activity compared to other benzothiophene derivatives .

Properties

IUPAC Name

1-benzothiophen-7-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8OS/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJJFNFAYMLSNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CO)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586322
Record name (1-Benzothiophen-7-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51830-53-6
Record name (1-Benzothiophen-7-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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